![molecular formula C18H22O2 B12544400 1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene CAS No. 674336-48-2](/img/structure/B12544400.png)
1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is an organic compound with the molecular formula C16H18O2 . It is a derivative of benzene, characterized by the presence of two benzene rings connected by a 2-methylpropane-1,3-diyl group with oxymethylene linkages. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene typically involves the reaction of benzyl alcohol with 2-methylpropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds through the formation of oxymethylene linkages, resulting in the desired compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same reactants and catalysts but is optimized for higher yields and efficiency. The use of continuous flow reactors allows for better control over reaction parameters and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, Halogenated compounds
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The oxymethylene linkages and benzene rings play a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1-Methyl-1,3-propanediyl)bisbenzene
- 1,1’-(3-Methyl-1-propene-1,3-diyl)bisbenzene
- 2,2’-((1-Methylpropane-1,3-diyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborolane)
Uniqueness
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is unique due to its specific oxymethylene linkages and the presence of a 2-methylpropane-1,3-diyl group. These structural features confer distinct chemical and physical properties, making it different from other similar compounds.
Eigenschaften
CAS-Nummer |
674336-48-2 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(2-methyl-3-phenylmethoxypropoxy)methylbenzene |
InChI |
InChI=1S/C18H22O2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
InChI-Schlüssel |
SZNXPYMNYFUDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


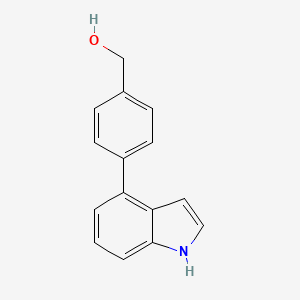
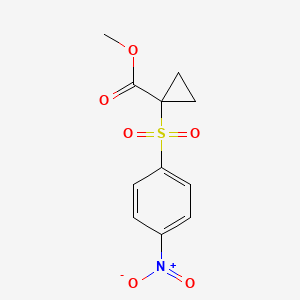
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
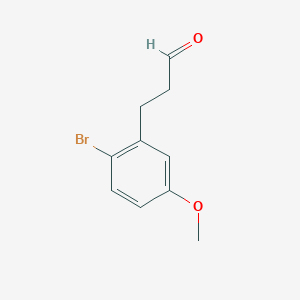
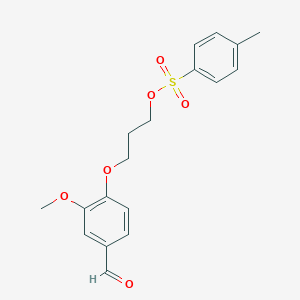
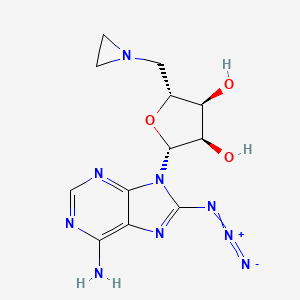


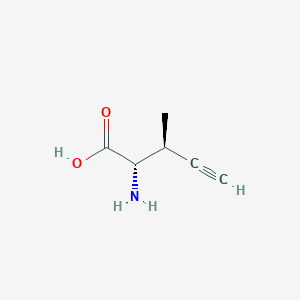
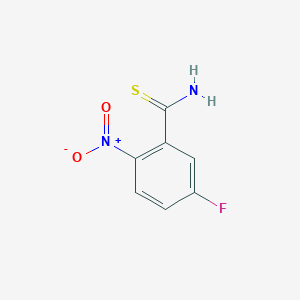
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)

